molecular formula C15H12N4O5S B251022 5-nitro-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide

5-nitro-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide

Cat. No.: B251022
M. Wt: 360.3 g/mol
InChI Key: XNDLCQXYZJEEEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-nitro-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide is a chemical compound that belongs to the class of nitroaromatic compounds. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 5-nitro-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, it has been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-nitro-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide in lab experiments is its versatility. It can be used in a wide range of assays, such as cell viability assays, ELISA assays, and Western blotting assays. It is also relatively easy to synthesize and purify. However, one of the main limitations of using this compound is its potential toxicity. It has been shown to be cytotoxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5-nitro-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide. One area of research is the development of new synthetic methods for this compound. Another area of research is the identification of its molecular targets and the elucidation of its mechanism of action. Additionally, further studies are needed to determine its potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases. Finally, the development of new derivatives of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of 5-nitro-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide involves the reaction of 2-aminobenzothiazole with furan-2-carboxylic acid in the presence of acetic anhydride. The resulting product is then treated with nitric acid to introduce the nitro group at the 5-position of the benzothiazole ring. Finally, the compound is acylated with propanoic anhydride to obtain the desired product.

Scientific Research Applications

5-nitro-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a diagnostic tool for certain diseases, such as Alzheimer's disease and Parkinson's disease.

Properties

Molecular Formula

C15H12N4O5S

Molecular Weight

360.3 g/mol

IUPAC Name

5-nitro-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide

InChI

InChI=1S/C15H12N4O5S/c1-2-12(20)18-15-17-9-4-3-8(7-11(9)25-15)16-14(21)10-5-6-13(24-10)19(22)23/h3-7H,2H2,1H3,(H,16,21)(H,17,18,20)

InChI Key

XNDLCQXYZJEEEI-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

CCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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